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Compound of Interest

Compound Name: Drospirenone 6-ene

Cat. No.: B195100 Get Quote

For Immediate Release

Presents an in-depth technical guide on the discovery and history of Drospirenone 6-ene
impurity for researchers, scientists, and drug development professionals.

Drospirenone, a fourth-generation progestin widely used in oral contraceptives and hormone

replacement therapies, undergoes degradation under certain conditions, leading to the

formation of various impurities. Among these, Drospirenone 6-ene impurity, also known as

Drospirenone impurity D, is of significant interest due to its potential impact on the safety and

efficacy of the final drug product. This technical guide provides a comprehensive overview of

the discovery, formation, and analytical characterization of this specific impurity.

Discovery and History
The identification of Drospirenone 6-ene impurity is intrinsically linked to the comprehensive

analysis and forced degradation studies of the parent drug, Drospirenone. While a precise

historical timeline of its initial discovery is not extensively documented in publicly available

literature, its emergence as a known impurity is a result of rigorous analytical chemistry

mandated by regulatory bodies to ensure drug purity and safety.

Forced degradation studies, which subject the drug substance to stress conditions such as

acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation

products. A pivotal study on the forced degradation of Drospirenone revealed that under acidic

conditions, a major degradation product is formed, which was subsequently identified as 3-oxo-
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15α,16α-dihydro-3'H-cyclopropa[1][2]-17α-pregna-4,6-diene-21,17-carbolactone[3]. This

compound is chemically synonymous with Drospirenone 6-ene impurity.

The European Pharmacopoeia (EP) officially recognizes this compound as "Drospirenone

impurity D" and includes it in the monograph for Drospirenone, stipulating acceptance criteria

for its presence in the active pharmaceutical ingredient (API)[4]. This underscores its

importance as a specified impurity that must be monitored and controlled during the

manufacturing process and throughout the product's shelf life.

Physicochemical Properties and Structure
A summary of the key physicochemical properties of Drospirenone 6-ene impurity is

presented in the table below.

Property Value Reference

Chemical Name

3-oxo-15α,16α-dihydro-3'H-

cyclopropa[1][2]-17α-pregna-

4,6-diene-21,17-carbolactone

[3]

Synonyms
Drospirenone impurity D, Δ6-

Drospirenone

CAS Number 67372-69-4

Molecular Formula C23H28O3

Molecular Weight 352.47 g/mol

Formation Pathway
Drospirenone 6-ene impurity is primarily formed as a degradation product of Drospirenone

under acidic conditions. The proposed mechanism involves an acid-catalyzed dehydration

reaction.

Drospirenone Protonated Intermediate  H+ (Acidic Conditions) Drospirenone 6-ene Impurity  -H2O (Dehydration)
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Caption: Proposed formation pathway of Drospirenone 6-ene impurity from Drospirenone

under acidic conditions.

Experimental Protocols
The identification and quantification of Drospirenone 6-ene impurity are crucial for quality

control. The following are detailed experimental protocols based on published literature.

Forced Degradation Study (Acid Hydrolysis) to Generate
Drospirenone 6-ene Impurity
This protocol describes the generation of the impurity for use as a reference standard or for

method development.

Materials:

Drospirenone reference standard

Methanol (HPLC grade)

Hydrochloric acid (HCl), 1N

Sodium hydroxide (NaOH), 1N (for neutralization)

High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60 F254)

Developing chamber

UV detector

Procedure:

Sample Preparation: Accurately weigh 10 mg of Drospirenone and dissolve it in 10 mL of

methanol.
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Acid Degradation: To the solution, add 10 mL of 1N HCl. Reflux the mixture at 80°C for 2

hours.

Neutralization: After cooling to room temperature, carefully neutralize the solution with 1N

NaOH.

HPTLC Analysis:

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

Mobile Phase: A mixture of Toluene: Methanol: Acetonitrile (7:2:1, v/v/v).

Application: Apply the neutralized solution as a band on the HPTLC plate.

Development: Develop the plate in a twin-trough chamber saturated with the mobile

phase.

Detection: After drying, visualize the separated bands under a UV lamp at 254 nm. The

band corresponding to the Drospirenone 6-ene impurity can be identified by its retention

factor (Rf) value and further characterized.

Expected Outcome: This procedure will yield a mixture containing undegraded Drospirenone

and the Drospirenone 6-ene impurity, which can be isolated for further studies or used to

validate the specificity of an analytical method.

Quantification of Drospirenone 6-ene Impurity by High-
Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the quantification of Drospirenone

and its impurities, including the 6-ene impurity.

Instrumentation and Conditions:

HPLC System: A gradient HPLC system with a UV detector.

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase A: Acetonitrile.
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Mobile Phase B: Water.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0 40 60

15 60 40

20 60 40

| 25 | 40 | 60 |

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 245 nm.

Injection Volume: 20 µL.

Procedure:

Standard Preparation: Prepare a standard solution of Drospirenone and a separate standard

of the isolated Drospirenone 6-ene impurity in the mobile phase.

Sample Preparation: Dissolve a known amount of the Drospirenone drug substance or

product in the mobile phase to achieve a suitable concentration.

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Quantification: Identify the peak corresponding to the Drospirenone 6-ene impurity in the

sample chromatogram based on its retention time relative to the standard. Calculate the

amount of the impurity using the peak area and the response factor of the impurity standard.

Regulatory Landscape and Acceptance Criteria
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Regulatory bodies such as the European Directorate for the Quality of Medicines & HealthCare

(EDQM) have established limits for impurities in active pharmaceutical ingredients. The

European Pharmacopoeia monograph for Drospirenone specifies the acceptance criteria for

Drospirenone impurity D.

Impurity Acceptance Criterion

Drospirenone impurity D (6-ene)

Not more than the area of the principal peak in

the chromatogram of the reference solution

(0.10 per cent)

This stringent limit highlights the importance of controlling the formation of this impurity during

the manufacturing and storage of Drospirenone.

Signaling Pathways and Biological Relevance
Currently, there is a lack of specific studies in the public domain detailing the biological activity

or the interaction of the Drospirenone 6-ene impurity with any signaling pathways. As a

degradation product, its pharmacological and toxicological profile is generally considered to be

unevaluated or different from the parent compound. Therefore, controlling its level in the final

drug product is a critical aspect of ensuring patient safety.

Conclusion
The Drospirenone 6-ene impurity is a significant degradation product formed under acidic

conditions. Its discovery and characterization are testaments to the rigorous analytical scrutiny

applied to modern pharmaceuticals. The availability of detailed analytical methods allows for its

effective monitoring and control, ensuring that Drospirenone-containing medications meet the

high standards of quality and safety required for patient use. Further research into the potential

biological effects of this and other impurities will continue to be an important area of

investigation in pharmaceutical sciences.
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Drug Development and Control
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Caption: Experimental and regulatory workflow for Drospirenone 6-ene impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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